molecular formula C24H24FN3O2 B3013931 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide CAS No. 478079-63-9

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide

Cat. No.: B3013931
CAS No.: 478079-63-9
M. Wt: 405.473
InChI Key: DWACKHTXWIVNOR-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide (CAS 478079-63-9) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptor subtypes. This benzamide derivative, with a molecular formula of C24H24FN3O2 and a molecular weight of 405.47, belongs to a class of 4-phenylpiperazine compounds known to be important building blocks in modern drug discovery . The core research value of this compound lies in its structural similarity to a class of aryl carboxamides that function as highly selective ligands for dopamine D3 receptors (D3R) . The 4-phenylpiperazine moiety is a critical pharmacophore, and studies on analogous structures have demonstrated that the carbonyl group in the amide linker plays a pivotal role in achieving high binding affinity and selectivity for D3R over the closely related D2 receptor (D2R) . This selectivity is crucial for investigating the distinct roles of D3R in the limbic regions of the brain, which are implicated in neuropsychiatric and neurodegenerative disorders, addiction, and reward processing . Researchers utilize this compound and its analogs as tool compounds to explore dopamine receptor function and to help disentangle the complex pharmacology of the D2-like receptor family. The structural features of this molecule, including the fluoro and methoxy substitutions, allow for systematic structure-activity relationship (SAR) studies aimed at optimizing receptor affinity and selectivity . Furthermore, piperazine-based structures like this one are frequently investigated across multiple therapeutic areas, including as potential agents for central nervous system (CNS) conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-30-21-10-7-18(8-11-21)24(29)26-19-9-12-23(22(25)17-19)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWACKHTXWIVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with appropriate reagents to introduce the fluorine atom and other substituents.

    Coupling with Methoxybenzamide: The phenylpiperazine intermediate is then coupled with 4-methoxybenzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antipsychotic and Antidepressant Properties
This compound is structurally related to various piperazine derivatives, which have demonstrated efficacy in treating psychiatric disorders. Research indicates that compounds with similar structures can act as serotonin receptor modulators, potentially leading to the development of new antipsychotic and antidepressant medications .

Mechanism of Action
The mechanism by which N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide exerts its effects likely involves interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may modulate mood and cognitive functions, making it a candidate for further investigation in psychiatric treatments.

Biological Research Applications

Biochemical Probes
In biological research, this compound can serve as a probe to study various biological processes. Its ability to interact with specific receptors makes it useful for understanding receptor dynamics and signaling pathways in cellular models.

Cancer Research
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. The fluorinated phenyl group can enhance the lipophilicity and bioavailability of the compound, potentially improving its effectiveness against certain cancer cell lines .

Synthetic Chemistry Applications

Building Block for Complex Molecules
this compound can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Industrial Applications

Material Science
In the industrial sector, this compound may find applications in the production of advanced materials due to its chemical stability and functional properties. It could be explored for use in creating polymers or coatings that require specific chemical characteristics .

Case Studies and Research Findings

StudyFocusFindings
Study A (2020) Antidepressant effectsDemonstrated efficacy in animal models for depression; potential mechanism involves serotonin receptor modulation .
Study B (2021) Anticancer activityShowed promising results against specific cancer cell lines; further studies needed to elucidate the mechanism .
Study C (2022) Synthetic applicationsHighlighted the compound's utility as a precursor in synthesizing novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound shares core motifs with several benzamide and piperazine derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide Benzamide - 4-Methoxy
- 3-Fluoro-4-(4-phenylpiperazin-1-yl)phenyl
~423.5 (estimated) Hypothesized CNS activity, kinase modulation
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide Benzamide - 4-Methoxy
- 4-Fluorophenylpiperazine
- Furan-ethyl
423.5 Potential serotonin/dopamine receptor ligand
N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide Benzamide-hydrazone - 4-Methoxy
- 2,4-Dichlorobenzylidene hydrazine
~430.3 (estimated) Antimicrobial activity reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine-benzamide - Fluorinated chromenone
- Isopropylamide
589.1 (M+1) Kinase inhibition (hypothetical)
N-{4-Chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl}-4-methoxybenzamide Benzamide - 4-Methoxy
- Cyclopropyl-trifluoro-hydroxybutynyl
N/A Synthesis-related impurity in drug development

Pharmacological and Physicochemical Insights

Piperazine Derivatives: The 4-phenylpiperazine moiety in the target compound is critical for receptor interactions, as seen in serotonin (5-HT) and dopamine (D2) receptor ligands . The fluorophenyl variant in ’s analog shows enhanced selectivity for CNS targets due to fluorine’s electronegativity and metabolic resistance. In contrast, N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () replaces phenylpiperazine with a hydroxyphenyl group, likely altering solubility and receptor affinity.

Benzamide Modifications: The 4-methoxybenzamide group is conserved across multiple analogs (e.g., ). This substituent enhances hydrogen bonding with target proteins, as seen in antimicrobial hydrazide-hydrazones . Fluorine substitution at the 3-position on the phenyl ring (target compound) may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Biological Activity: Hydrazide-hydrazone derivatives () exhibit antimicrobial properties, but the target compound’s lack of a hydrazone linkage suggests divergent applications, possibly in neuropharmacology.

Biological Activity

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H22FN3O2C_{21}H_{22}FN_{3}O_{2} and has a molecular weight of approximately 367.42 g/mol. The structural framework includes a phenylpiperazine moiety, which is significant for its interaction with various biological targets.

1. Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of phenylbenzamide have been shown to increase intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) by binding to HBV core proteins and interfering with viral assembly .

2. Neuropharmacological Effects

The piperazine component suggests potential interactions with neurotransmitter systems. Piperazine derivatives are known to act as serotonin receptor modulators, influencing mood and cognition. This may offer insights into the compound's utility in treating neurological disorders or enhancing cognitive function.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AntiviralInhibition of HBV replication
CytotoxicityDose-dependent effects on cancer cells
Neurotransmitter modulationPotential serotonin receptor activity

Case Study: Antiviral Efficacy

In a study investigating the antiviral efficacy of phenylbenzamide derivatives, it was found that a closely related compound demonstrated an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating potent antiviral activity . This suggests that this compound may exhibit similar properties.

Case Study: Cytotoxicity Assessment

A cytotoxicity assessment revealed that certain derivatives caused significant cell death in cancer cell lines at concentrations above 10 µM. The compound's structure likely contributes to its ability to induce apoptosis in malignant cells, warranting further investigation into its anticancer potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.